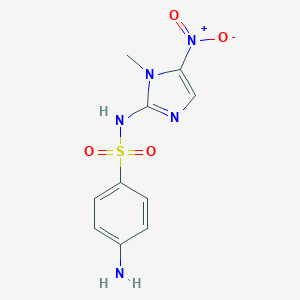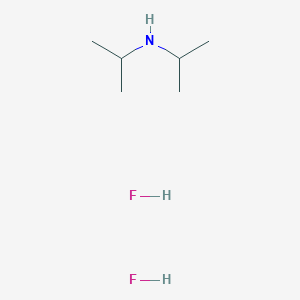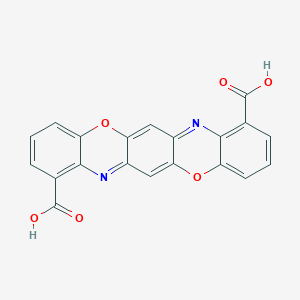
BW B70C
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BW B70C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
BW B70C ejerce sus efectos inhibiendo selectivamente la enzima 5-lipoxigenasa del ácido araquidónico . Esta enzima cataliza la oxidación del ácido araquidónico para producir ácido 5-hidroperoxi-6,8,11,14-eicosatetraenoico, que se convierte rápidamente en leucotrieno A4 . Al inhibir esta enzima, this compound previene la síntesis de leucotrienos, que son potentes mediadores de la inflamación y la broncoconstricción . El compuesto también reduce la migración de leucocitos al lumen de las vías respiratorias y la fuga microvascular de albúmina .
Análisis Bioquímico
Biochemical Properties
BW B70C plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme 5-lipoxygenase . This enzyme is responsible for the conversion of arachidonic acid into leukotrienes, a group of bioactive lipids that play key roles in cell signaling . By inhibiting 5-lipoxygenase, this compound can prevent the synthesis of leukotrienes, thereby modulating these signaling pathways .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it inhibits both acute and allergic bronchoconstriction and late-phase eosinophil accumulation subsequent to allergen inhalation in guinea-pigs . This suggests that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the enzyme 5-lipoxygenase . By binding to this enzyme, this compound inhibits its activity, preventing the conversion of arachidonic acid into leukotrienes . This can lead to changes in gene expression and cellular signaling, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to inhibit leukotriene C4 synthesis by alveolar macrophages and reduce leucocyte migration to the airways lumen as well as albumin microvascular leakage . It did not affect the endotoxin-induced increase in the blood level of TNF-alpha and of secreted phospholipase A2 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, in sensitized guinea pigs, this compound dose-dependently inhibited allergen-induced bronchoconstriction . Additionally, at a dosage of 20 mg/kg, this compound inhibited eosinophil infiltration by up to 67% .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 5-lipoxygenase . By inhibiting this enzyme, this compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function .
Métodos De Preparación
BW B70C se sintetiza a través de una serie de reacciones químicas que involucran la formación de derivados de N-hidroxíurea. La ruta sintética generalmente implica la reacción de 4-fluorofenol con 3-bromofenilacetonitrilo para formar 3-(4-fluorofenoxi)fenilacetonitrilo. Este intermedio luego se somete a una serie de reacciones, que incluyen hidrólisis, reducción y condensación, para producir el producto final, N-[3-[3-(4-fluorofenoxi)fenil]-1-metil-2-propenil]-N-hidroxíurea . Los métodos de producción industrial implican rutas sintéticas similares pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
BW B70C experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes en condiciones específicas.
Reducción: El compuesto se puede reducir para formar derivados reducidos correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
BW B70C es único debido a su acción dual como inhibidor de la 5-lipoxigenasa y como inhibidor de la ciclooxigenasa a concentraciones más altas . Los compuestos similares incluyen:
ZD-2138: Un inhibidor selectivo de la 5-lipoxigenasa que no inhibe la ciclooxigenasa.
MK-886: Un inhibidor de la proteína activadora de la 5-lipoxigenasa (FLAP).
En comparación con estos compuestos, la capacidad de this compound para inhibir tanto las vías de la 5-lipoxigenasa como de la ciclooxigenasa lo convierte en un agente antiinflamatorio versátil y potente .
Propiedades
IUPAC Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIYNMRLUHHRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134470-38-5 | |
| Record name | N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134470-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B145600.png)













